molecular formula C11H10N4O2 B125394 Hydralazine pyruvic acid hydrazone CAS No. 67536-13-4

Hydralazine pyruvic acid hydrazone

Numéro de catalogue B125394
Numéro CAS: 67536-13-4
Poids moléculaire: 230.22 g/mol
Clé InChI: CXGHHASVNBBLOU-NTUHNPAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydralazine pyruvic acid hydrazone is a derivative of hydralazine . Hydralazine is an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia . It was originally developed in the 1950s as a malaria treatment, but it showed antihypertensive ability and was soon repurposed .


Synthesis Analysis

A specific, high-performance liquid chromatographic technique for the measurement of hydralazine pyruvic acid hydrazone has been described . This method utilized reversed-phase chromatography for the separation of this hydrophilic metabolite of hydralazine from other fluid constituents present in serum, plasma, or urine of human volunteers and rabbits receiving hydralazine .


Molecular Structure Analysis

The structure of hydralazine pyruvic acid hydrazone has been characterized by single-crystal X-ray diffraction pattern analysis .


Chemical Reactions Analysis

Hydralazine can undergo a reversible conversion to the active hydralazine acetone hydrazone . Hydralazine is spontaneously converted to the active pyruvic acid hydrazone or the pyruvic acid hydrazone tricyclic dehydration product, and these metabolites can convert back and forth between these two forms .

Applications De Recherche Scientifique

Treatment of Hypertension

Hydralazine is a potent vasodilator and is well established for the treatment of hypertension . It continues to be used in the management of resistant hypertension, a condition frequently managed by nephrologists and other clinicians .

Genotype-Guided Therapy

There is a significant link between genotype and NAT2 enzyme activity, which metabolizes hydralazine . NAT2 slow acetylator status predicts increased hydralazine levels, which may lead to increased efficacy and adverse effects . This knowledge can help clinicians adopt a personalized approach to hydralazine dosing and prescription .

Pharmacokinetics Research

Hydralazine is extensively metabolized and is excreted almost exclusively in the form of metabolites . The hydrazone of hydralazine and pyruvic acid (HPH) has been recognized as a quantitatively important metabolite of hydralazine in human plasma .

Cancer Treatment Research

Hydrazone chemicals, including hydralazine, have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research . They are being explored for their potential in cancer treatment .

Drug Delivery Systems

Hydrazones, including hydralazine, are being studied for their ability to target specific tumor sites . This decreases the drug delivery to unnecessary areas and locates tumors faster, potentially increasing the success of cancer treatments in the future .

Bioequivalence Studies

The assay of hydralazine has been used for studying the bioequivalence of dosage forms . It’s important for understanding the pharmacokinetics of the unchanged drug .

Mécanisme D'action

Target of Action

Hydralazine pyruvic acid hydrazone, also known as 2-(1-Phthalazinylhydrazono)propanoic acid, primarily targets the vascular smooth muscle cells . The compound’s role is to induce vasodilation, which is the widening of blood vessels .

Mode of Action

The compound interacts with its targets by inhibiting the release of calcium from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . This interaction results in the relaxation of the smooth muscle cells, leading to vasodilation .

Biochemical Pathways

The compound affects the biochemical pathways related to vasodilation. It is known that hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood . This reaction can account for a significant proportion of systemic clearance .

Pharmacokinetics

The pharmacokinetics of hydralazine pyruvic acid hydrazone involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .

Result of Action

The result of the compound’s action is the dilation of blood vessels, which can decrease systemic resistance and lower blood pressure . This makes it an effective treatment for conditions such as hypertension .

Action Environment

Environmental factors such as diet can influence the compound’s action, efficacy, and stability. For instance, food may enhance the bioavailability of the compound . Additionally, the compound’s action can be influenced by the individual’s acetylator phenotype, which is a genetically determined characteristic .

Safety and Hazards

Patients should be cautioned regarding the risk of developing systemic lupus erythematosus syndrome . Hydralazine is not recommended in people with coronary artery disease or in those with rheumatic heart disease that affects the mitral valve . In those with kidney disease, a low dose is recommended .

Orientations Futures

With appropriate guidance on the usage of NAT2 genotype, clinicians can adopt a personalized approach to hydralazine dosing and prescription, enabling more efficient and safe treatment of resistant hypertension . This suggests that future research could focus on the development of personalized medicine approaches for the use of hydralazine and its derivatives.

Propriétés

IUPAC Name

(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGHHASVNBBLOU-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydralazine pyruvic acid hydrazone

CAS RN

67536-13-4
Record name Hydralazine pyruvic acid hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydralazine pyruvate hydrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydralazine pyruvic acid hydrazone
Reactant of Route 2
Reactant of Route 2
Hydralazine pyruvic acid hydrazone
Reactant of Route 3
Hydralazine pyruvic acid hydrazone
Reactant of Route 4
Hydralazine pyruvic acid hydrazone
Reactant of Route 5
Hydralazine pyruvic acid hydrazone
Reactant of Route 6
Hydralazine pyruvic acid hydrazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.